molecular formula C15H14N2O3S B6427014 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2326448-09-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6427014
CAS No.: 2326448-09-1
M. Wt: 302.4 g/mol
InChI Key: PZGABUGLXDAFMY-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring.


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a five-membered ring made up of one sulfur atom . The structure of oxazole also consists of a five-membered ring, but it contains an oxygen atom and a nitrogen atom.


Chemical Reactions Analysis

Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .


Physical and Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiophene-based drugs like sertaconazole work by inhibiting the 14α-demethylase enzyme, which is required in fungal cell wall synthesis . This enzyme converts lanosterol to ergosterol .

Safety and Hazards

Benzothiophene has been labeled with the signal word “Warning” according to GHS labeling . It has hazard statements H302 and H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects .

Future Directions

Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole , indicating its potential for future drug development.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-11(6-17-20-9)15(19)16-7-13(18)12-8-21-14-5-3-2-4-10(12)14/h2-6,8,13,18H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGABUGLXDAFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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